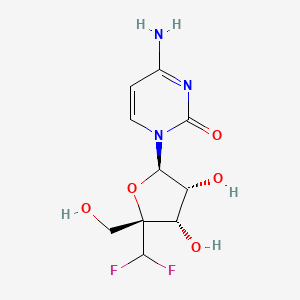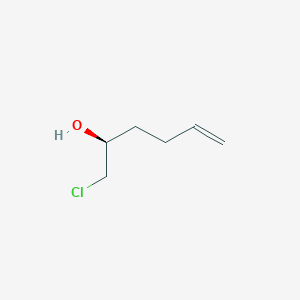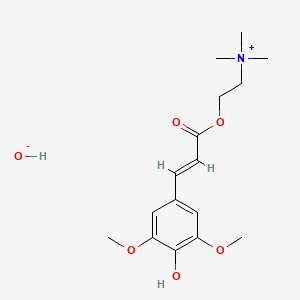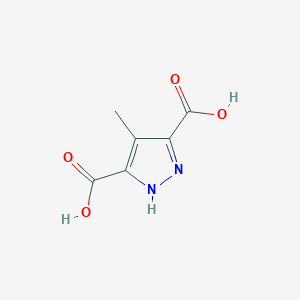
4'-C-(difluoromethyl)-Cytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-C-(difluoromethyl)-Cytidine is a synthetic nucleoside analogue that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a difluoromethyl group attached to the cytidine molecule, which imparts unique chemical and biological properties. The incorporation of fluorine atoms into organic molecules is a common strategy to enhance their metabolic stability, bioavailability, and overall pharmacokinetic profile.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-C-(difluoromethyl)-Cytidine typically involves the introduction of the difluoromethyl group into the cytidine scaffold. One common method is the use of difluoromethylation reagents such as difluoromethyl iodide or difluoromethyl sulfone. The reaction conditions often require the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethyl sulfoxide or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 4’-C-(difluoromethyl)-Cytidine may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow chemistry and automated synthesis platforms are often employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4’-C-(difluoromethyl)-Cytidine undergoes various chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Difluoromethyl ketones, carboxylic acids.
Reduction: Methylated cytidine derivatives.
Substitution: Various substituted cytidine analogues.
科学的研究の応用
4’-C-(difluoromethyl)-Cytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated nucleosides.
Biology: Studied for its potential to modulate biological pathways and interactions with enzymes.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4’-C-(difluoromethyl)-Cytidine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The difluoromethyl group enhances the compound’s binding affinity to enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases. This results in the inhibition of DNA and RNA synthesis, leading to the suppression of viral replication and cancer cell proliferation.
類似化合物との比較
Similar Compounds
5-Fluorouracil: Another fluorinated nucleoside analogue used in cancer therapy.
Gemcitabine: A nucleoside analogue with a difluoromethylene group, used as an anticancer agent.
Fludarabine: A fluorinated purine analogue used in the treatment of hematological malignancies.
Uniqueness
4’-C-(difluoromethyl)-Cytidine is unique due to the specific placement of the difluoromethyl group at the 4’ position of the cytidine molecule. This structural modification imparts distinct chemical and biological properties, such as enhanced metabolic stability and improved pharmacokinetic profile, making it a valuable compound for therapeutic development.
特性
分子式 |
C10H13F2N3O5 |
|---|---|
分子量 |
293.22 g/mol |
IUPAC名 |
4-amino-1-[(2R,3R,4S,5R)-5-(difluoromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H13F2N3O5/c11-8(12)10(3-16)6(18)5(17)7(20-10)15-2-1-4(13)14-9(15)19/h1-2,5-8,16-18H,3H2,(H2,13,14,19)/t5-,6+,7-,10-/m1/s1 |
InChIキー |
OAAMCHLHRJREHT-JTGULSINSA-N |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)C(F)F)O)O |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)C(F)F)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![sodium 2,2',2'',2'''-((((1,1-dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(methylene))bis(6-hydroxy-5-methyl-3,1-phenylene))bis(azanetriyl))tetraacetate](/img/structure/B11927491.png)







![[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro(](/img/structure/B11927555.png)
![undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11927557.png)



